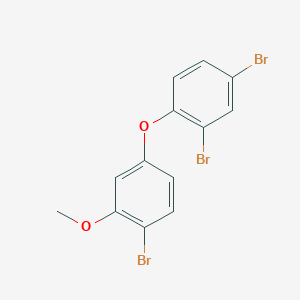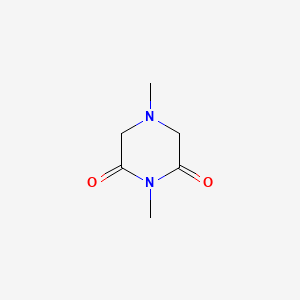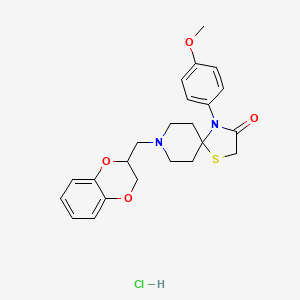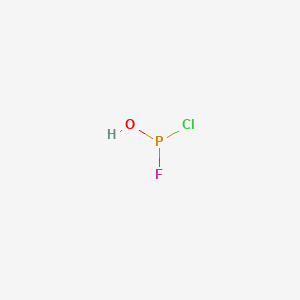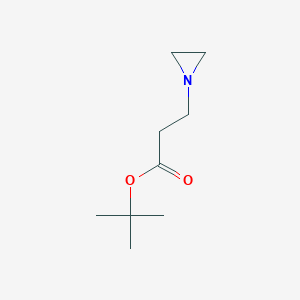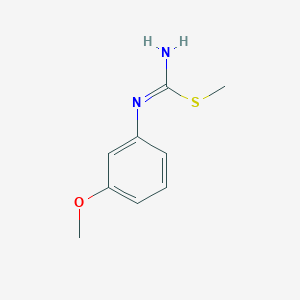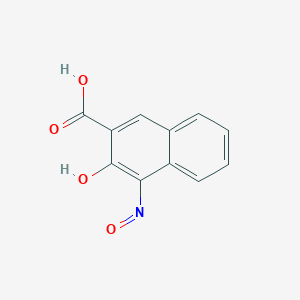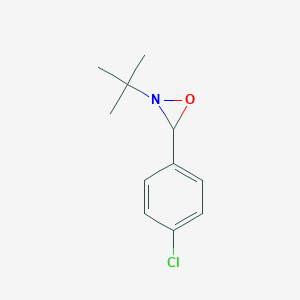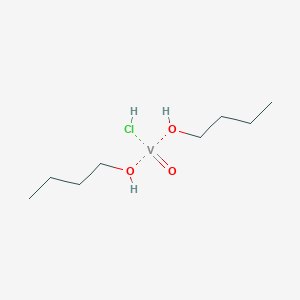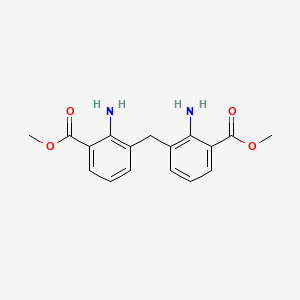
Anthranilic acid, methylenedi-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, methylenedi-, dimethyl ester is a chemical compound derived from anthranilic acid. Anthranilic acid itself is an aromatic acid with the formula C6H4(NH2)(CO2H) and is known for its sweetish taste . The compound is characterized by the presence of both acidic and basic functional groups, making it amphoteric .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anthranilic acid derivatives, including methylenedi-, dimethyl ester, can be achieved through various methods. One notable method involves the use of 2-nitrobenzaldehyde, malonitrile, and alcohol or amine via a metal-free multicomponent reaction (MCR) strategy . This process installs an ester and urea or urethane functionality via concurrent oxidation of the aldehyde group and reduction of the nitro group .
Industrial Production Methods: Industrial production of anthranilic acid derivatives often involves the use of transition-metal catalysts. For example, the synthesis of metal anthranilate complexes has been achieved using Zn(II), Bi(III), Ag(I), Fe(II), Co(II), Cu(II), Mn(II), Al, Ni(II), and Cr(III) as catalysts . These complexes are characterized using various analytical techniques such as thermogravimetric analysis (TGA), elemental analysis, FT-IR, UV–vis spectrometry, and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions: Anthranilic acid derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using Co(II) and Cu(II) complexes as catalysts is a notable reaction .
Common Reagents and Conditions: Common reagents used in these reactions include primary amines such as cyclohexylamine and heptyl amine in methanol . Catalytic amounts of DMAP (4-dimethylaminopyridine) are also used due to the basic nature of amines compared to alcohol .
Major Products: The major products formed from these reactions include various anthranilate esters, such as N,N-dimethyl anthranilate, ethyl anthranilate, and butyl anthranilate . These esters are used commercially in the perfume industry and as flavoring agents .
Applications De Recherche Scientifique
Anthranilic acid, methylenedi-, dimethyl ester has diverse applications in scientific research. It is used in the synthesis of high-value products such as dyes, perfumes, and pharmaceutical compounds . Additionally, anthranilic acid derivatives have been employed as key building blocks in the preparation of copolymer systems, addressing limitations of homopolymers . The compound also exhibits biological activities such as anti-inflammatory, antineoplastic, anti-malarial, and α-glucosidase inhibitory properties .
Mécanisme D'action
The mechanism of action of anthranilic acid derivatives involves their interaction with various molecular targets and pathways. For instance, anthranilic acid is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate serves as a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . Additionally, anthranilic acid derivatives can chelate transition metals, forming complexes that exhibit catalytic and antipathogenic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to anthranilic acid, methylenedi-, dimethyl ester include other anthranilate esters such as N,N-dimethyl anthranilate, ethyl anthranilate, and butyl anthranilate . These compounds share similar chemical structures and functional groups but differ in their specific ester functionalities.
Uniqueness: The uniqueness of this compound lies in its specific ester functionality and its ability to form complexes with various transition metals. This property enhances its catalytic and biological activities, making it a valuable compound in both industrial and research applications .
Propriétés
Numéro CAS |
34481-84-0 |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
methyl 2-amino-3-[(2-amino-3-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C17H18N2O4/c1-22-16(20)12-7-3-5-10(14(12)18)9-11-6-4-8-13(15(11)19)17(21)23-2/h3-8H,9,18-19H2,1-2H3 |
Clé InChI |
RASFMBBIZLUCME-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1N)CC2=C(C(=CC=C2)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




